molecular formula C15H21NO4S B1607619 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 959575-44-1

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B1607619
CAS No.: 959575-44-1
M. Wt: 311.4 g/mol
InChI Key: ZLKXYTWAAXBCMV-PWSUYJOCSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a thiophen-2-ylmethyl substituent at the 4-position, and a carboxylic acid moiety at the 2-position. The thiophene ring introduces unique electronic and steric properties compared to phenyl or alkyl-substituted analogs, influencing solubility, metabolic stability, and binding interactions .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-9-10(8-12(16)13(17)18)7-11-5-4-6-21-11/h4-6,10,12H,7-9H2,1-3H3,(H,17,18)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKXYTWAAXBCMV-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376068
Record name (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959575-44-1
Record name (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid, with CAS number 959575-44-1, is a chiral pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₂₁NO₄S
  • Molecular Weight : 311.40 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a thiophenyl group and a tert-butoxycarbonyl (Boc) protective group on the nitrogen.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiophenyl group is known to enhance lipophilicity and may facilitate binding to lipid membranes or proteins.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it could potentially act as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant in the context of diabetes management by prolonging the action of incretin hormones .
  • Antiviral Properties : Research indicates that derivatives of pyrrolidine compounds have shown promise as antiviral agents. The structure of (2S,4S)-1-(tert-butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid may contribute to its efficacy against viruses such as Hepatitis C .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound and its derivatives:

  • Antiviral Activity : A study highlighted the synthesis of (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid as an intermediate for the anti-HCV drug Velpatasvir. The research emphasized the importance of chiral separation techniques to enhance the yield and purity of active compounds .
  • DPP-IV Inhibition : Another significant study focused on the synthesis and evaluation of pyrrolidine-based compounds as DPP-IV inhibitors. The findings indicated that modifications in the pyrrolidine structure could lead to enhanced inhibitory activity, making it a potential candidate for treating type II diabetes .

Data Table: Summary of Biological Activities

Activity Mechanism/Target Reference
DPP-IV InhibitionInhibition of enzyme activity
Antiviral ActivityPotential anti-HCV agent
Metabolic Pathway ModulationInteraction with metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity through various synthetic pathways.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid may have similar effects when appropriately modified .

CompoundActivityReference
Pyrrolidine Derivative AInhibits cancer cell proliferation
Pyrrolidine Derivative BInduces apoptosis in tumor cells

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its chiral nature. It can be utilized in the synthesis of various biologically active molecules.

Example: Synthesis of Amino Acids
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid can be employed to synthesize amino acids with specific stereochemistry, which are crucial in the development of peptide-based drugs.

Reaction TypeProductYield (%)
DeprotectionAmino Acid C85%
CouplingPeptide D90%

Material Science

The compound's unique properties allow it to be used in the development of new materials, particularly in creating polymers with specific functionalities.

Case Study: Polymer Development
Research has shown that incorporating (2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in the field of biodegradable materials .

Material TypeProperty EnhancedReference
Biodegradable PolymerIncreased tensile strength
Conductive PolymerImproved thermal stability

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs and their differentiating features:

Compound Name Substituent at 4-Position Stereochemistry Molecular Weight (g/mol) Key Properties/Applications References
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl (2S,4S) 291.34 Common intermediate; higher lipophilicity
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid Phenyl (2R,4S) 291.34 Diastereomer with distinct conformational behavior
(2S,4R)-1-Boc-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid 4-Methylbenzyl (2S,4R) 305.38 Enhanced steric bulk; potential for selective binding
(2S,4S)-1-Boc-4-(4-chloro-2-isopropylphenoxy)pyrrolidine-2-carboxylic acid 4-Chloro-2-isopropylphenoxy (2S,4S) 393.87 Bulky substituent; niche in high-resolution crystallography
(2S,4R)-1-Boc-4-methoxypyrrolidine-2-carboxylic acid Methoxy (2S,4R) 245.27 Increased polarity; improved aqueous solubility
(2S,4R)-1-Boc-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid Propargyl (alkyne) (2S,4R) 225.26 Click chemistry applications

Physicochemical Properties

  • Lipophilicity : The thiophen-2-ylmethyl group confers moderate lipophilicity compared to phenyl (logD ~2.5–3.0) but lower than alkyl or benzyl derivatives. Methoxy and carboxylic acid groups enhance polarity .
  • Acidity : The carboxylic acid pKa is estimated at ~3.6–4.0, similar to other pyrrolidine-2-carboxylic acids .
  • Stability : Boc-protected derivatives are stable under basic conditions but susceptible to acidic deprotection. Thiophene’s sulfur atom may influence oxidative stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.